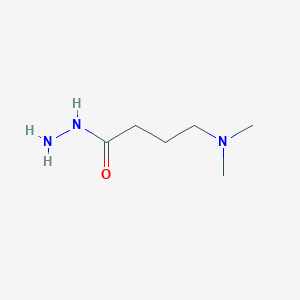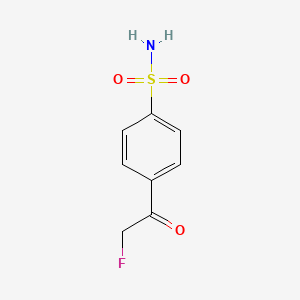
10-(2-Piperidinopropyl)-10H-pyrido(3,2-b)(1,4)benzothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(2-Piperidinopropyl)-10H-pyrido(3,2-b)(1,4)benzothiazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a piperidine ring, a pyridine ring, and a benzothiazine ring, making it a unique and potentially valuable compound in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Piperidinopropyl)-10H-pyrido(3,2-b)(1,4)benzothiazine typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Formation of the Pyridine Ring: The pyridine ring can be introduced through condensation reactions involving aldehydes or ketones.
Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized through reactions involving thiourea and appropriate aromatic compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
10-(2-Piperidinopropyl)-10H-pyrido(3,2-b)(1,4)benzothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction might yield alcohols or amines.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 10-(2-Piperidinopropyl)-10H-pyrido(3,2-b)(1,4)benzothiazine would involve its interaction with specific molecular targets. This might include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
相似化合物的比较
Similar Compounds
10H-Pyrido(3,2-b)(1,4)benzothiazine: Lacks the piperidinopropyl group.
2-Piperidinopropylbenzothiazine: Lacks the pyridine ring.
Piperidinopropylpyridine: Lacks the benzothiazine ring.
Uniqueness
10-(2-Piperidinopropyl)-10H-pyrido(3,2-b)(1,4)benzothiazine is unique due to its specific combination of three different ring structures, which may confer unique chemical and biological properties.
属性
CAS 编号 |
67465-80-9 |
|---|---|
分子式 |
C19H23N3S |
分子量 |
325.5 g/mol |
IUPAC 名称 |
10-(2-piperidin-1-ylpropyl)pyrido[3,2-b][1,4]benzothiazine |
InChI |
InChI=1S/C19H23N3S/c1-15(21-12-5-2-6-13-21)14-22-16-8-3-4-9-17(16)23-18-10-7-11-20-19(18)22/h3-4,7-11,15H,2,5-6,12-14H2,1H3 |
InChI 键 |
SFOIYGRFPPJSRQ-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


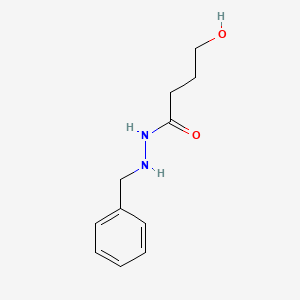
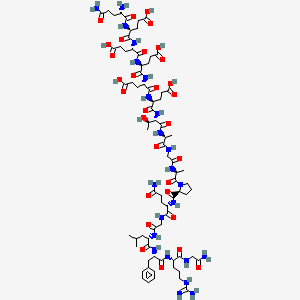
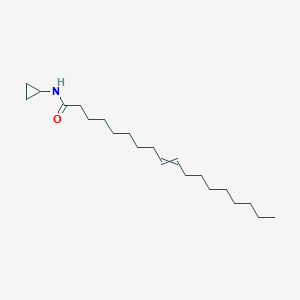
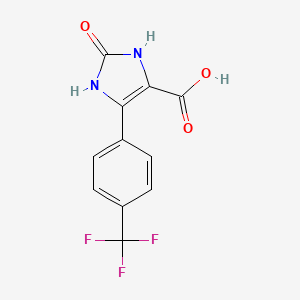


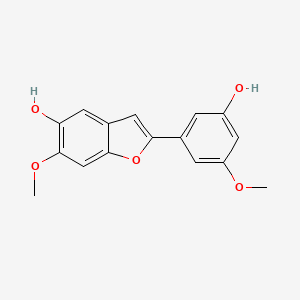
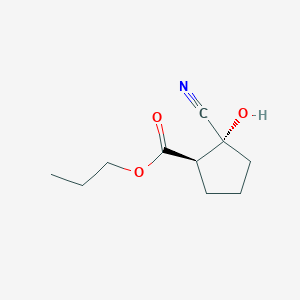
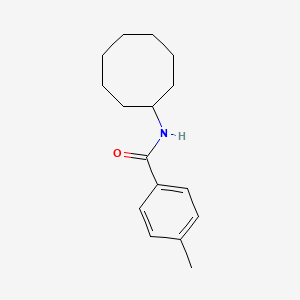
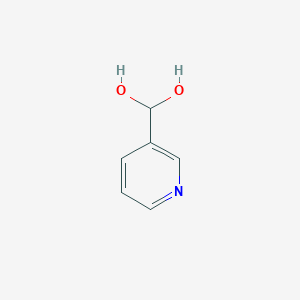

![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)
